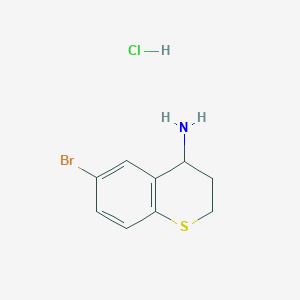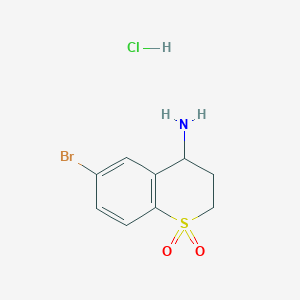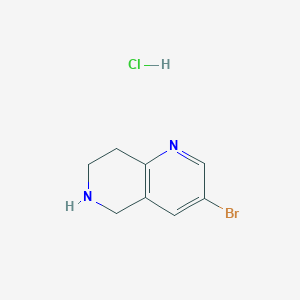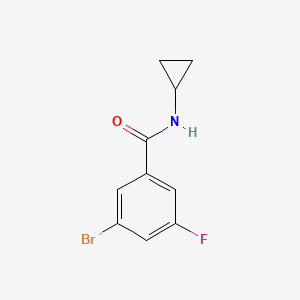
3-bromo-N-cyclopropyl-5-fluorobenzamide
Descripción general
Descripción
“3-bromo-N-cyclopropyl-5-fluorobenzamide” is a chemical compound with the CAS Number: 1147712-88-6 . It has a molecular weight of 258.09 and its IUPAC name is 3-bromo-N-cyclopropyl-5-fluorobenzamide . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-bromo-N-cyclopropyl-5-fluorobenzamide” is 1S/C10H9BrFNO/c11-7-3-6 (4-8 (12)5-7)10 (14)13-9-1-2-9/h3-5,9H,1-2H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-bromo-N-cyclopropyl-5-fluorobenzamide” is a solid compound . Its molecular weight is 258.09 .
Aplicaciones Científicas De Investigación
Synthesis and Radiochemical Applications
One of the primary scientific applications of compounds structurally related to 3-bromo-N-cyclopropyl-5-fluorobenzamide involves their synthesis and use as radiochemicals. For instance, research has led to the development of high-affinity sigma2-receptor ligands, such as 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide and its analogs, which demonstrate significant uptake in tumor cells, highlighting their potential in identifying and imaging solid tumors with PET (Positron Emission Tomography) scans. These compounds, through their biodistribution studies in animal models, show promising results in tumor-to-normal tissue ratios, indicating their potential utility in diagnostic imaging for cancer detection and monitoring (Rowland et al., 2006).
Antimicrobial and Anticancer Activity
Another research avenue explores the antimicrobial and anticancer properties of compounds with halogenated benzamide structures. Studies have investigated the biological activity of novel fluoroaryl compounds, including those with bromobenzamide structures, against various bacteria and cancer cell lines. These compounds have shown significant antimutagenic and antimicrobial activities, suggesting their potential as leads in the development of new therapeutic agents targeting specific types of cancer and microbial infections (Hussin et al., 2014).
Fluorination Chemistry
Further scientific applications involve the exploration of fluorination chemistry, where researchers have identified methods for the fluorination of benzylic, allylic, and unactivated C-H bonds. This process is facilitated by compounds like N-fluoro-2-methylbenzamides, which undergo chemoselective fluorine transfer to yield fluorides. Such methodologies demonstrate the role of halogenated benzamides in advancing organic synthesis, particularly in introducing fluorine atoms into complex molecules, thereby altering their chemical properties for varied applications, including pharmaceutical development (Groendyke et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-N-cyclopropyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVMRBDAFAQSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopropyl-5-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)
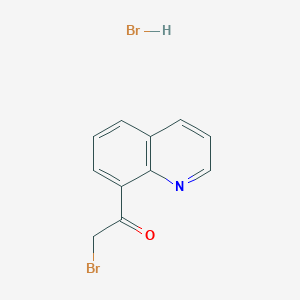
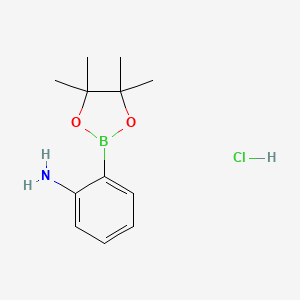
![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)
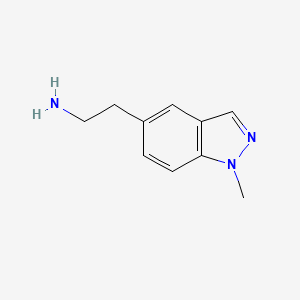
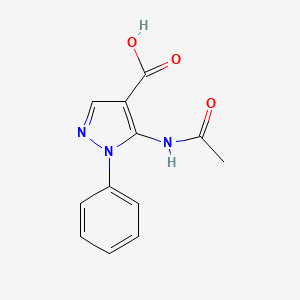
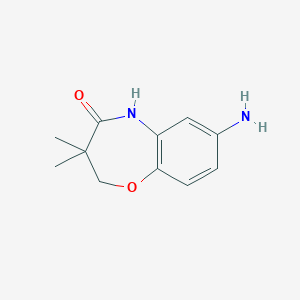
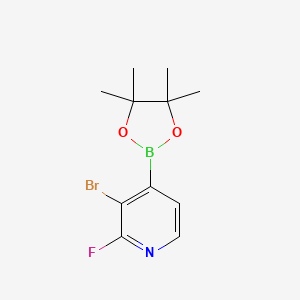
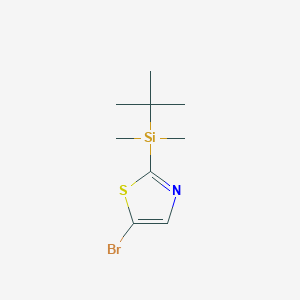
![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)
